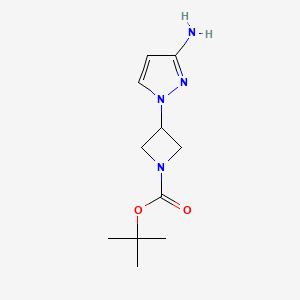

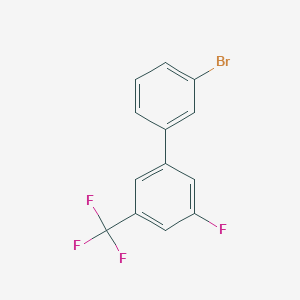

![molecular formula C17H17ClN2O B2368442 3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide CAS No. 1164481-86-0](/img/structure/B2368442.png)

3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide, also known as CDAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamide derivatives and has been extensively studied for its biochemical and physiological effects.

Applications De Recherche Scientifique

1. Molecular Recognition and Solvent Transfer

- Fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers, which share structural similarities with 3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide, have demonstrated the ability to selectively recognize hydrophilic amino and N,N-dimethylamino compounds. They can transfer these compounds from aqueous solutions to organic media, highlighting their potential in molecular recognition and solvent extraction processes (Sawada et al., 2000).

2. Receptor Agonist Discovery

- The compound 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, closely related in structure to 3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide, was identified as a nonpeptidic agonist of the urotensin-II receptor. Such discoveries are crucial for pharmacological research and drug development, underlining the relevance of similar compounds in receptor-targeted studies (Croston et al., 2002).

3. Polymer-Enzyme Interaction Studies

- Acrylamide copolymers, which include components structurally similar to 3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide, have been used to immobilize enzymes like α-chymotrypsin. The resulting enzyme-copolymer assemblies exhibit photoswitchable bioactivities, offering insights into the potential of such compounds in creating responsive biocatalytic systems (Willner et al., 1993).

4. Synthesis and Characterization of Novel Compounds

- The compound N-(4-acetylphenyl)benzene sulphonamide reacted with derivatives similar to 3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide to produce acryloyl(phenyl)benzenesulfonamide derivatives. These derivatives were further reacted to produce various compounds, some of which exhibited significant in vitro antitumor activity, highlighting the compound's potential in medicinal chemistry (Fahim & Shalaby, 2019).

Propriétés

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O/c1-20(2)15-10-8-14(9-11-15)19-17(21)12-7-13-5-3-4-6-16(13)18/h3-12H,1-2H3,(H,19,21)/b12-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOTXFBQQFYGOI-KPKJPENVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

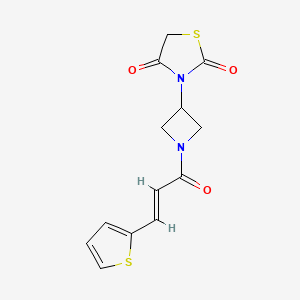

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2368361.png)

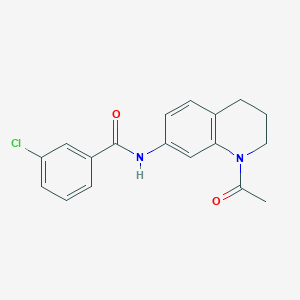

![3-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2368362.png)

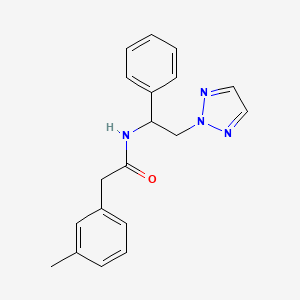

![(E)-1-benzyl-3-(((3,5-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2368364.png)

![Ethyl 5-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pyridine-2-carboxylate](/img/structure/B2368367.png)

![2-[(3-Methoxyphenyl)methyl]pyrrolidine](/img/structure/B2368368.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2368369.png)

![5-(1,3-benzodioxol-5-yl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]isoxazole-3-carboxamide](/img/structure/B2368371.png)

![Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2368377.png)

![6-{[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]sulfonyl}-3-methyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2368381.png)